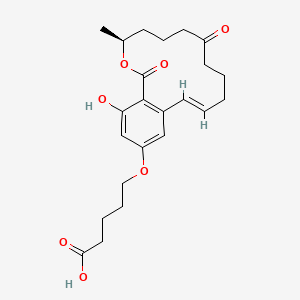
17-Beta-estradiol 3-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 3- is a derivative of estradiol, a potent estrogenic steroid hormone. Estradiol is the primary female sex hormone responsible for the development and regulation of the female reproductive system and secondary sexual characteristics. It plays a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and bone health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estradiol 3- can be synthesized through several chemical routes. One common method involves the esterification of estradiol with specific reagents to introduce the desired functional group at the 3-position. This process typically requires the use of an acid catalyst and an appropriate solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, estradiol derivatives are often produced through large-scale chemical synthesis. The process involves multiple steps, including purification and quality control, to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment helps in achieving high yields and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Estradiol 3- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umsetzung zu Östron oder anderen oxidierten Derivaten.
Reduktion: Reduktion der Ketongruppe zur Bildung von Estradiol.
Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen am Steroidgerüst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter bestimmten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Estradiol-Derivate mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
Estradiol 3- hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese anderer steroidaler Verbindungen verwendet.
Biologie: Wird auf seine Rolle bei der zellulären Signaltransduktion und Hormonregulation untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Hormonersatztherapie und der Behandlung von hormonbedingten Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Arzneimitteln und hormonbasierten Produkten verwendet
5. Wirkmechanismus
Estradiol 3- übt seine Wirkungen aus, indem es an Östrogenrezeptoren (ERα und ERβ) innerhalb der Zielzellen bindet. Nach der Bindung wandert der Rezeptor-Liganden-Komplex in den Zellkern, wo er die Genexpression reguliert, indem er mit bestimmten DNA-Sequenzen interagiert. Dieser Prozess führt zur Produktion von Proteinen, die die physiologischen Wirkungen von Estradiol vermitteln, wie z. B. Zellwachstum, Differenzierung und Fortpflanzungsfunktionen .
Wirkmechanismus
Estradiol 3- exerts its effects by binding to estrogen receptors (ERα and ERβ) within target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription by interacting with specific DNA sequences. This process leads to the production of proteins that mediate the physiological effects of estradiol, such as cell growth, differentiation, and reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Estradiol 3- kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Östron: Ein weiteres östrogenes Steroid mit einer Ketongruppe an der 17-Position.
Östriol: Ein schwächeres Östrogen mit Hydroxylgruppen an den Positionen 3, 16 und 17.
Ethinylestradiol: Ein synthetisches Derivat mit einer höheren Bioverfügbarkeit und Resistenz gegen den Abbau
Einzigartigkeit: Estradiol 3- ist einzigartig aufgrund seiner spezifischen funktionellen Gruppe an der 3-Position, die seine biologische Aktivität und Interaktionen mit Östrogenrezeptoren beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C24H31NaO8 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1 |
InChI-Schlüssel |
DQLXNBVRGXKLKM-VGYGJRAWSA-M |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


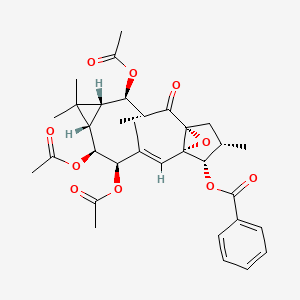
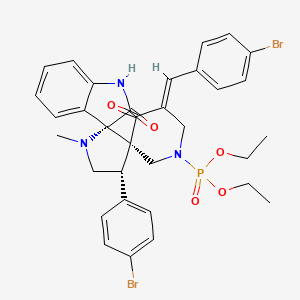
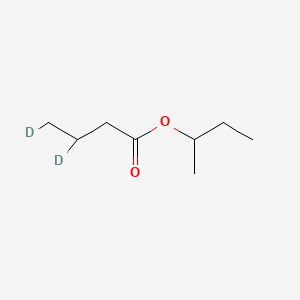

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
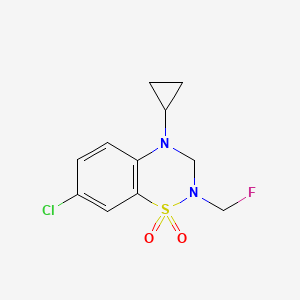
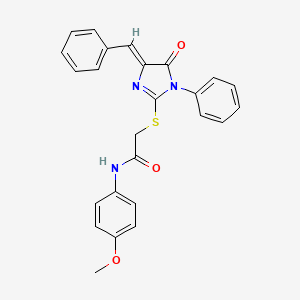

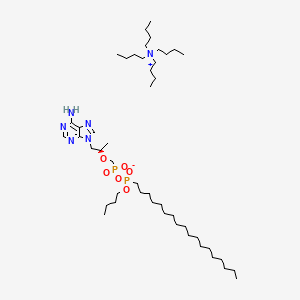
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
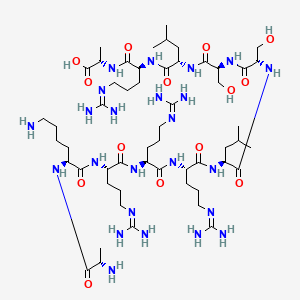

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
